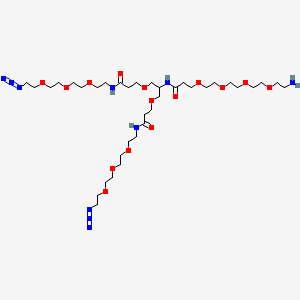
Amino-PEG4-bis-PEG3-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-PEG4-bis-PEG3-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and is utilized in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). The compound’s structure includes seven PEG units, making it highly soluble and flexible .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amino-PEG4-bis-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units with azide and amino groups. The process typically involves:
Step 1: Activation of PEG units with a suitable activating agent.
Step 2: Coupling of the activated PEG units with azide and amino groups under controlled conditions.
Step 3: Purification of the final product using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): this compound reacts with molecules containing alkyne groups in the presence of copper catalysts to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a catalyst.
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications where copper toxicity is a concern.
Major Products:
CuAAc: Formation of triazole-linked conjugates.
SPAAC: Formation of stable cycloaddition products without metal contamination
Aplicaciones Científicas De Investigación
Amino-PEG4-bis-PEG3-N3 is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of functionalized materials and nanotechnology applications
Mecanismo De Acción
The primary mechanism of action for Amino-PEG4-bis-PEG3-N3 involves its role as a linker in bioconjugation reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise modification of biomolecules and materials. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugates .
Comparación Con Compuestos Similares
Amino-PEG4-NHS Ester: Another PEG linker used for bioconjugation but lacks the azide group.
Amino-PEG4-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Uniqueness: Amino-PEG4-bis-PEG3-N3 is unique due to its dual functionality with azide and amino groups, allowing for versatile applications in both CuAAc and SPAAC reactions. Its cleavable nature makes it particularly valuable in the synthesis of antibody-drug conjugates, where controlled release of the drug is essential .
Propiedades
Fórmula molecular |
C36H70N10O15 |
|---|---|
Peso molecular |
883.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C36H70N10O15/c37-4-12-51-18-24-57-30-29-56-23-17-50-9-3-36(49)44-33(31-60-10-1-34(47)40-5-13-52-19-25-58-27-21-54-15-7-42-45-38)32-61-11-2-35(48)41-6-14-53-20-26-59-28-22-55-16-8-43-46-39/h33H,1-32,37H2,(H,40,47)(H,41,48)(H,44,49) |
Clave InChI |
AUWMMDYTNHESTC-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


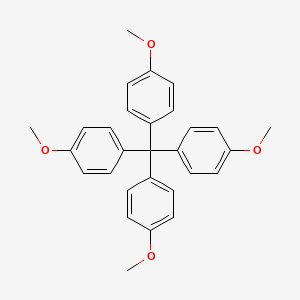
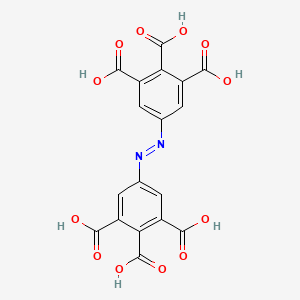

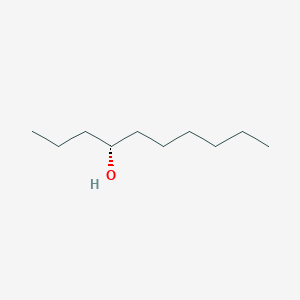
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
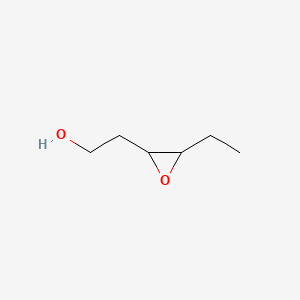
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
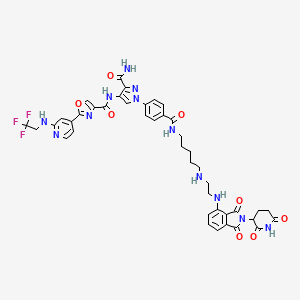

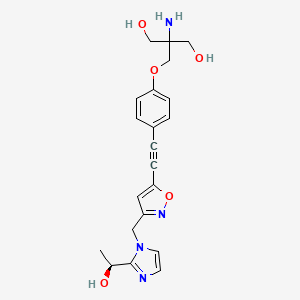


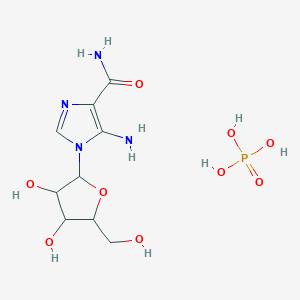
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
